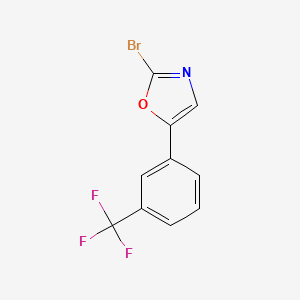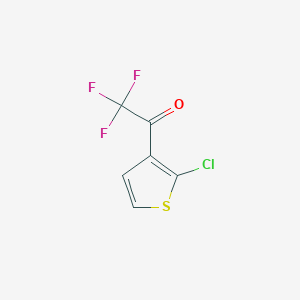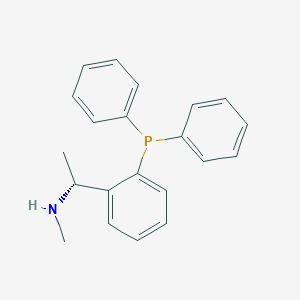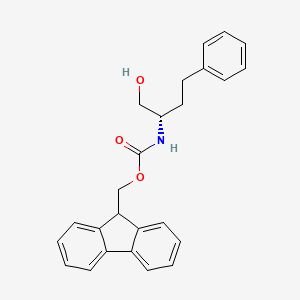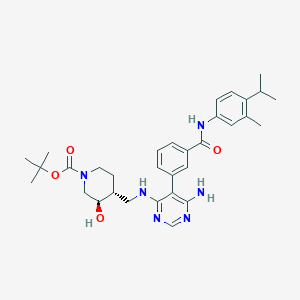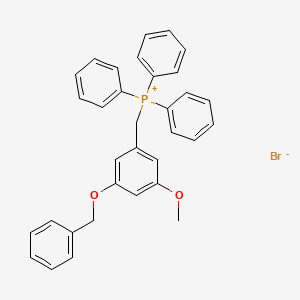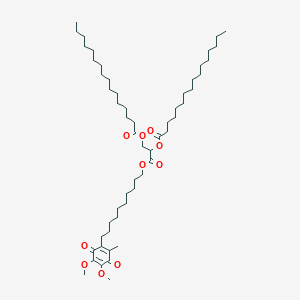
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate, also known as idebenone complex, is a synthetic antioxidant compound. It is primarily used in skincare products due to its ability to combat oxidative stress and prevent premature skin aging. This compound is a derivative of idebenone, which is an analogue of coenzyme Q10, a naturally occurring antioxidant in the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves several steps. Initially, idebenone is synthesized by modifying the structure of coenzyme Q10. The key modification involves replacing the long isoprene side chain of coenzyme Q10 with a hydroxydecyl side chain . This modification enhances the compound’s solubility and stability.
The next step involves esterification, where the hydroxydecyl side chain is esterified with dipalmitoyl glycerate. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The final product is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate undergoes several types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it accepts electrons from other molecules.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically result in the formation of oxidized derivatives of this compound, which retain the antioxidant properties of the parent compound .
科学的研究の応用
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate has a wide range of scientific research applications:
作用機序
The mechanism of action of hydroxydecyl ubiquinoyl dipalmitoyl glycerate involves its ability to neutralize reactive oxygen species (ROS). The compound donates electrons to ROS, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . This antioxidant activity helps to reduce the signs of premature aging and improve skin health .
類似化合物との比較
Hydroxydecyl ubiquinoyl dipalmitoyl glycerate is often compared with other similar compounds, such as:
Coenzyme Q10: Both compounds share a similar structure, but this compound has a shorter side chain, which enhances its solubility and stability.
The uniqueness of this compound lies in its enhanced solubility, stability, and antioxidant properties, making it a valuable compound in both scientific research and industrial applications .
特性
分子式 |
C54H94O10 |
|---|---|
分子量 |
903.3 g/mol |
IUPAC名 |
[3-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-2-hexadecanoyloxy-3-oxopropyl] hexadecanoate |
InChI |
InChI=1S/C54H94O10/c1-6-8-10-12-14-16-18-20-22-24-29-33-37-41-48(55)63-44-47(64-49(56)42-38-34-30-25-23-21-19-17-15-13-11-9-7-2)54(59)62-43-39-35-31-27-26-28-32-36-40-46-45(3)50(57)52(60-4)53(61-5)51(46)58/h47H,6-44H2,1-5H3 |
InChIキー |
OUOBQZXZCCIGDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(=O)OCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


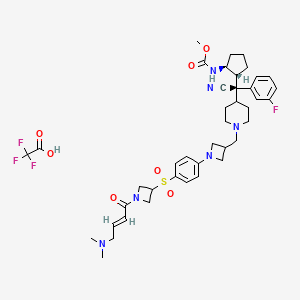
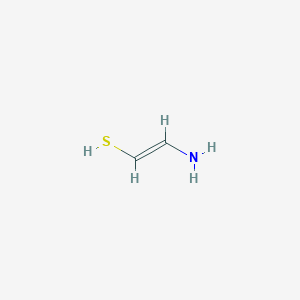
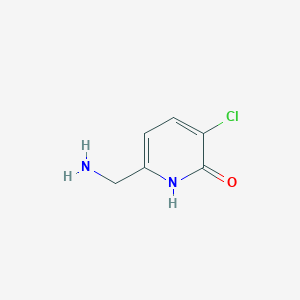
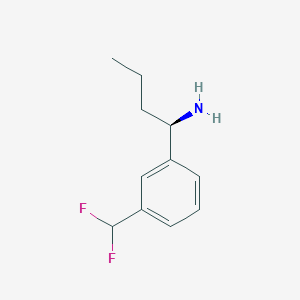
![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
